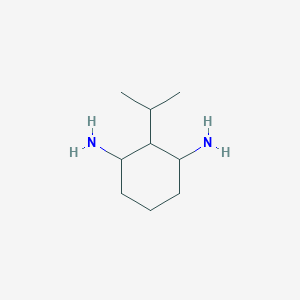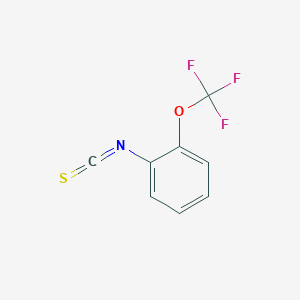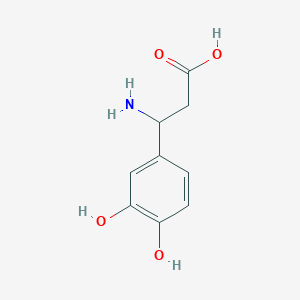
2-Propan-2-ylcyclohexane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propan-2-ylcyclohexane-1,3-diamine, also known as iPr2CND, is a chemical compound that has gained significant interest in scientific research due to its unique properties. It is a chiral diamine that contains two isopropyl groups and a cyclohexane ring, making it a useful building block in organic synthesis.
Wissenschaftliche Forschungsanwendungen
IPr2CND has been widely used in scientific research due to its unique properties. It is a chiral diamine that can be used as a ligand in asymmetric catalysis. It has also been used as a building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials.
Wirkmechanismus
The mechanism of action of 2-Propan-2-ylcyclohexane-1,3-diamine is not fully understood. However, it is believed to work as a chiral ligand in asymmetric catalysis by forming a complex with a metal catalyst. The resulting complex can then catalyze a chemical reaction, leading to the formation of a chiral product.
Biochemical and physiological effects:
There is limited information on the biochemical and physiological effects of 2-Propan-2-ylcyclohexane-1,3-diamine. However, studies have shown that it is non-toxic and does not have any significant effects on human health.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Propan-2-ylcyclohexane-1,3-diamine is its chiral nature, which makes it a useful building block in asymmetric catalysis. It is also relatively easy to synthesize and is non-toxic. However, one of the limitations of 2-Propan-2-ylcyclohexane-1,3-diamine is its limited solubility in certain solvents, which can make it difficult to use in certain reactions.
Zukünftige Richtungen
There are several future directions for the use of 2-Propan-2-ylcyclohexane-1,3-diamine in scientific research. One potential area of research is the development of new catalysts using 2-Propan-2-ylcyclohexane-1,3-diamine as a ligand. Another area of research is the synthesis of new compounds using 2-Propan-2-ylcyclohexane-1,3-diamine as a building block. Additionally, there is potential for the use of 2-Propan-2-ylcyclohexane-1,3-diamine in the development of new materials with unique properties.
Synthesemethoden
The synthesis of 2-Propan-2-ylcyclohexane-1,3-diamine can be achieved through a two-step process. First, 2-cyanocyclohexanone is reacted with diisopropylamine in the presence of a catalyst to form the intermediate product, 2-(diisopropylamino)cyclohexanone. This intermediate is then reduced with sodium borohydride to yield 2-Propan-2-ylcyclohexane-1,3-diamine.
Eigenschaften
CAS-Nummer |
172500-13-9 |
|---|---|
Produktname |
2-Propan-2-ylcyclohexane-1,3-diamine |
Molekularformel |
C9H20N2 |
Molekulargewicht |
156.27 g/mol |
IUPAC-Name |
2-propan-2-ylcyclohexane-1,3-diamine |
InChI |
InChI=1S/C9H20N2/c1-6(2)9-7(10)4-3-5-8(9)11/h6-9H,3-5,10-11H2,1-2H3 |
InChI-Schlüssel |
VSPTYJFXRZZHOA-UHFFFAOYSA-N |
SMILES |
CC(C)C1C(CCCC1N)N |
Kanonische SMILES |
CC(C)C1C(CCCC1N)N |
Synonyme |
1,3-Cyclohexanediamine,2-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide](/img/structure/B63466.png)
![(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B63469.png)

![Pyrido[2,3-d]pyrimidin-5(8H)-one, 2-methyl-4,7-diphenyl-](/img/structure/B63471.png)





![(R)-(-)-4,12-Bis(diphenylphosphino)-[2.2]-paracyclophane](/img/structure/B63487.png)



![3-[(4-Nitrophenyl)azo]-9H-carbazole-9-ethanol](/img/structure/B63494.png)